(R)-3-Hydroxy-3-methyl-2-oxopentanoate
Description
(R)-3-Hydroxy-3-methyl-2-oxopentanoate is a branched-chain α-keto acid with the molecular formula C₆H₁₀O₄ and an average molecular weight of 146.14 g/mol . It is classified under branched fatty acids, specifically as a short-chain keto acid derivative with a tertiary alcohol group. This compound plays a critical role in the biosynthesis of branched-chain amino acids (BCAAs), such as leucine and isoleucine, where it acts as an intermediate in the ketolacid reductoisomerase (KARI)-catalyzed reaction . Its stereochemistry (R-configuration) is essential for substrate specificity in enzymatic pathways, distinguishing it from other isomers .
In biological systems, this compound is localized in the cytoplasm and has been linked to improved animal performance metrics, including average daily gain (ADG) in beef cattle when supplemented with probiotics .
Properties
Molecular Formula |
C6H9O4- |
|---|---|
Molecular Weight |
145.13 g/mol |
IUPAC Name |
(3R)-3-hydroxy-3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/p-1/t6-/m1/s1 |
InChI Key |
YJVOWRAWFXRESP-ZCFIWIBFSA-M |
Isomeric SMILES |
CC[C@](C)(C(=O)C(=O)[O-])O |
Canonical SMILES |
CCC(C)(C(=O)C(=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereochemical Specificity
- Enzymes like KARI exhibit strict stereoselectivity, preventing metabolic crosstalk with non-canonical isomers .
Performance and Agricultural Relevance
- Positive Correlations: this compound, (S)-2-aceto-2-hydroxybutanoate, and 5-oxopentanoate all showed positive correlations with ADG in beef steers, suggesting synergistic roles in enhancing energy metabolism .
- Mechanistic Differences: While this compound is directly involved in BCAA synthesis, 5-oxopentanoate likely supports energy production via the TCA cycle, explaining its dual correlation with FE and ADG .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
